Methyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed by the reaction of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under reflux conditions.
Coupling of the Furan and Triazolopyrimidine Units: The final step involves the coupling of the furan ring with the triazolopyrimidine core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Substitution: The methyl and carboxylate groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazolopyrimidines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of novel anticancer agents due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-6-CARBOXYLATE
- METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-D]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for the development of targeted therapies and advanced materials .
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
methyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-5-9(20-7)11-10(12(18)19-3)8(2)16-13-14-6-15-17(11)13/h4-6,11H,1-3H3,(H,14,15,16) |
InChI Key |
MYTRTBQFAOREAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)OC |
Origin of Product |
United States |
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